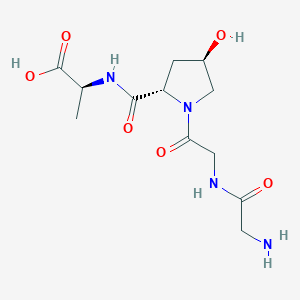
Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is a peptide compound that consists of a sequence of amino acids, specifically glycine, hydroxyproline, and alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine typically involves the stepwise coupling of amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then activated using coupling reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The reaction conditions often include the use of organic solvents like dimethylformamide or dichloromethane, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid support, and each amino acid is sequentially added to the growing chain. After the synthesis is complete, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxyproline residue can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyproline residue may yield keto derivatives, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is utilized in research on protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a component of peptide-based drugs.
Industry: The compound can be used in the development of biomaterials and as a building block for more complex peptides.
Mecanismo De Acción
The mechanism of action of Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, enzymatic reactions, and cellular uptake mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycine: A simpler dipeptide consisting of two glycine residues.
Glycyl-(4R)-4-hydroxy-L-proline: A related peptide with a similar structure but lacking the alanine residue.
Glycyl-L-alanine: Another related peptide with glycine and alanine residues.
Uniqueness
Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is unique due to the presence of the hydroxyproline residue, which imparts specific structural and functional properties. This residue can enhance the stability of the peptide and influence its interactions with molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
189249-14-7 |
|---|---|
Fórmula molecular |
C12H20N4O6 |
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,4R)-1-[2-[(2-aminoacetyl)amino]acetyl]-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C12H20N4O6/c1-6(12(21)22)15-11(20)8-2-7(17)5-16(8)10(19)4-14-9(18)3-13/h6-8,17H,2-5,13H2,1H3,(H,14,18)(H,15,20)(H,21,22)/t6-,7+,8-/m0/s1 |
Clave InChI |
XBXGOMJDAZWAFJ-RNJXMRFFSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1C(=O)CNC(=O)CN)O |
SMILES canónico |
CC(C(=O)O)NC(=O)C1CC(CN1C(=O)CNC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



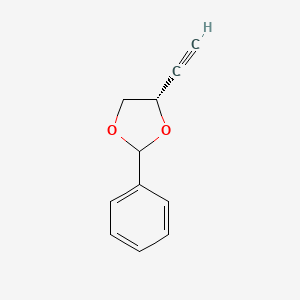
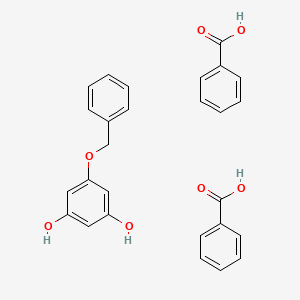
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
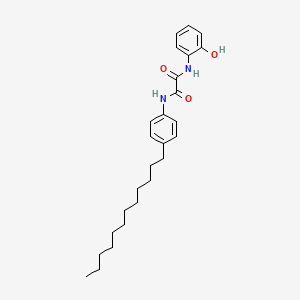

![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
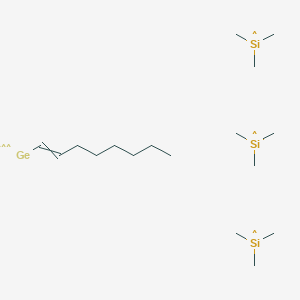


![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)
